molecular formula C18H16N2O5 B5339362 N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

Cat. No.: B5339362
M. Wt: 340.3 g/mol
InChI Key: FOUUGGWMINOYIB-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety and a hexahydroquinoline core

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Hexahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

    Coupling of the Benzodioxole and Hexahydroquinoline Units: This step involves the formation of an amide bond between the benzodioxole moiety and the hexahydroquinoline core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide .

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves the inhibition of mitochondrial membrane potential in tumor cells. This inhibition leads to the disruption of mitochondrial function, which is critical for the survival of glucose-starved tumor cells. The compound targets pathways that are essential for mitochondrial energy production, thereby inducing cell death in cancer cells .

Comparison with Similar Compounds

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functionality, combining the properties of both benzodioxole and hexahydroquinoline moieties, which enhances its potential as a therapeutic agent.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-9-4-13-11(14(21)5-9)7-12(18(23)20-13)17(22)19-10-2-3-15-16(6-10)25-8-24-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUUGGWMINOYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC4=C(C=C3)OCO4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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